molecular formula C10H14BNO2Si B6337961 5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid CAS No. 2096339-16-9

5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid

Cat. No.: B6337961
CAS No.: 2096339-16-9
M. Wt: 219.12 g/mol
InChI Key: JSZRPSQCJHLBCQ-UHFFFAOYSA-N
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Description

5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid is an organoboron compound that features a pyridine ring substituted with a trimethylsilanyl ethynyl group and a boronic acid moiety. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid typically involves the following steps:

    Formation of the Trimethylsilanyl Ethynyl Group: This step involves the reaction of trimethylsilylacetylene with a suitable halogenated pyridine derivative under palladium-catalyzed conditions.

    Introduction of the Boronic Acid Moiety: The boronic acid group is introduced via a borylation reaction, often using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid undergoes various types of chemical reactions, including:

    Cross-Coupling Reactions: Particularly the Suzuki-Miyaura coupling, where it reacts with halogenated compounds to form carbon-carbon bonds.

    Oxidation and Reduction: The boronic acid moiety can undergo oxidation to form boronic esters or reduction to form boranes.

    Substitution Reactions: The trimethylsilanyl group can be substituted under specific conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

    Cross-Coupling Products: Formation of biaryl compounds.

    Oxidation Products: Boronic esters.

    Reduction Products: Boranes.

Scientific Research Applications

5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid in cross-coupling reactions involves the following steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halogenated compound.

    Transmetalation: The boronic acid transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium catalyst forms the new carbon-carbon bond and is regenerated.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boronic acid used in cross-coupling reactions.

    4-[(Trimethylsilanyl)ethynyl]pyridine-2-boronic acid: A similar compound with a different substitution pattern on the pyridine ring.

Uniqueness

5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions.

Properties

IUPAC Name

[5-(2-trimethylsilylethynyl)pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO2Si/c1-15(2,3)5-4-9-6-10(11(13)14)8-12-7-9/h6-8,13-14H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZRPSQCJHLBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)C#C[Si](C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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